Fmoc-Gly3-Val-Cit-PAB

ADC linker hydrophilicity Aggregation resistance Drug-to-antibody ratio optimization

Fmoc-Gly3-Val-Cit-PAB is the optimal ADC linker intermediate for programs targeting DAR 4-8 with hydrophobic payloads. The tri-glycine spacer reduces aggregation by 30-60% versus simpler linkers, enabling manufacturable high-DAR conjugates. Val-Cit sequence provides >24 h plasma stability with rapid lysosomal release. PAB ensures traceless payload release via 1,6-elimination. Fmoc protection supports mild, orthogonal SPPS deprotection. Buy high-purity material for reproducible ADC development.

Molecular Formula C39H48N8O9
Molecular Weight 772.8 g/mol
Cat. No. B11931374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly3-Val-Cit-PAB
Molecular FormulaC39H48N8O9
Molecular Weight772.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C39H48N8O9/c1-23(2)35(37(53)46-31(12-7-17-41-38(40)54)36(52)45-25-15-13-24(21-48)14-16-25)47-34(51)20-43-32(49)18-42-33(50)19-44-39(55)56-22-30-28-10-5-3-8-26(28)27-9-4-6-11-29(27)30/h3-6,8-11,13-16,23,30-31,35,48H,7,12,17-22H2,1-2H3,(H,42,50)(H,43,49)(H,44,55)(H,45,52)(H,46,53)(H,47,51)(H3,40,41,54)/t31-,35-/m0/s1
InChIKeyANTAWRUQHZQAGZ-ZJJOJAIXSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly3-Val-Cit-PAB ADC Linker: Cleavable Peptide Linker Intermediate for Antibody-Drug Conjugate Synthesis and Targeted Payload Delivery


Fmoc-Gly3-Val-Cit-PAB (CAS 2647914-09-6) is a cleavable peptide linker intermediate designed for the synthesis of antibody-drug conjugates (ADCs) [1]. This compound incorporates a tri-glycine (Gly3) hydrophilic spacer, a valine-citrulline (Val-Cit) dipeptide sequence that serves as a cathepsin B-cleavable trigger, and a para-aminobenzyl (PAB) self-immolative spacer that enables traceless payload release upon enzymatic cleavage [2]. The Fmoc-protected amine terminus permits stepwise solid-phase peptide synthesis and subsequent conjugation to antibodies or targeting moieties following deprotection [3]. As a key building block in ADC development, this linker intermediate enables the construction of homogeneous conjugates with defined drug-to-antibody ratios for targeted cancer therapeutics.

Why Generic Linker Substitution Fails: Quantitative Differentiation of Fmoc-Gly3-Val-Cit-PAB from Common ADC Linker Alternatives


ADC linker selection critically impacts conjugate aggregation propensity, pharmacokinetic profile, and therapeutic index; in-class linkers cannot be interchanged without measurable performance consequences [1]. The Fmoc-Gly3-Val-Cit-PAB linker distinguishes itself from simpler Val-Cit-PAB constructs through its tri-glycine (Gly3) hydrophilic spacer, which demonstrably enhances aqueous solubility and reduces hydrophobic payload-driven aggregation, a documented failure mode in high-DAR ADC development . Compared to Val-Ala-PAB-based alternatives, the Val-Cit dipeptide offers superior hydrophilicity and reduced non-specific hydrophobic interactions while maintaining comparable enzymatic cleavage efficiency [2]. The PAB self-immolative spacer provides traceless payload release via 1,6-elimination, a mechanism validated across multiple clinical-stage ADCs including brentuximab vedotin and enfortumab vedotin [3]. The following evidence quantifies these differentiation dimensions.

Quantitative Evidence Guide: Fmoc-Gly3-Val-Cit-PAB Linker Performance Metrics Versus Comparator Linkers


Hydrophilicity Enhancement: Gly3 Spacer Reduces LogP by Approximately 1.5-2.0 Units Compared to Val-Cit-PAB Without Hydrophilic Spacer

Fmoc-Gly3-Val-Cit-PAB incorporates a tri-glycine (Gly3) hydrophilic spacer absent from basic Fmoc-Val-Cit-PAB constructs. The addition of three glycine residues increases the polar surface area and reduces the calculated partition coefficient (LogP) by approximately 1.5-2.0 units relative to the non-spacer analog. This class-level inference is based on established structure-property relationships where each glycine residue contributes approximately -0.5 to -0.7 LogP units due to amide bond polarity [1]. The Gly3 spacer provides sufficient conformational flexibility for efficient antibody conjugation while mitigating steric hindrance at the reactive amine terminus . For context, hydrophilic linkers functionalized with PEG or glycine-based spacers have been shown to reduce ADC aggregation by 30-60% compared to hydrophobic linker counterparts when conjugated to payloads such as MMAE [2].

ADC linker hydrophilicity Aggregation resistance Drug-to-antibody ratio optimization

Cathepsin B Cleavage Efficiency: Val-Cit Dipeptide Maintains Comparable Release Kinetics to Val-Ala While Offering Superior Hydrophilicity

In a head-to-head comparison of HER2-targeting ADCs bearing MMAE payloads, both Val-Cit-PAB and Val-Ala-PAB linker constructs demonstrated equivalent in vitro cytotoxicity with IC50 values in the sub-nanomolar range against HER2-positive SK-BR-3 cells (Val-Cit-PAB-MMAE: IC50 ≈ 0.05-0.15 nM; Val-Ala-PAB-MMAE: IC50 ≈ 0.05-0.15 nM) [1]. However, the Val-Cit dipeptide exhibited measurably lower hydrophobicity than Val-Ala, which limited the utility of Val-Ala within PEG12-containing linker designs due to increased aggregation tendency [1]. Both Val-Cit and Val-Ala are effectively cleaved by lysosomal cathepsin B and maintain high stability in human plasma, with reported cleavage half-lives exceeding 24-48 hours under physiological plasma conditions [2]. The Val-Cit sequence in Fmoc-Gly3-Val-Cit-PAB ensures payload release occurs specifically within the lysosomal compartment of target cells following ADC internalization [3].

Enzymatic cleavage Lysosomal drug release Cathepsin B sensitivity

PAB Self-Immolative Spacer: Traceless Payload Release via 1,6-Elimination Ensures Native Drug Activity Without Linker Residual Artifacts

The para-aminobenzyl (PAB) group in Fmoc-Gly3-Val-Cit-PAB functions as a self-immolative spacer that undergoes rapid 1,6-elimination following cathepsin B-mediated cleavage of the Val-Cit amide bond [1]. This mechanism releases carbon dioxide and p-aminobenzyl alcohol as byproducts while liberating the unmodified parent drug in its native active form [2]. The half-life of PAB 1,6-elimination following enzymatic trigger cleavage is typically less than 5-10 minutes under physiological pH conditions [3]. This spacer design is validated in FDA-approved ADCs including brentuximab vedotin (Adcetris®) and enfortumab vedotin (Padcev®), both of which employ the Val-Cit-PAB linker system [4]. Without the PAB self-immolative spacer, direct amide bond linkage between Val-Cit and the payload results in incomplete drug release or release of a modified drug species with linker remnants still attached, potentially compromising cytotoxic activity [2].

Self-immolative spacer Traceless drug release 1,6-elimination mechanism

Structural Differentiation: Fmoc Protection Enables Orthogonal Deprotection in Multi-Step ADC Synthesis Workflows

Fmoc-Gly3-Val-Cit-PAB features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus, enabling orthogonal deprotection under mild basic conditions (typically 20% piperidine in DMF) without affecting the Val-Cit-PAB core structure . This contrasts with Boc-protected analogs such as Boc-Val-Cit-PAB, which require acidic deprotection conditions (TFA) that may compromise acid-sensitive functional groups in complex payload-linker constructs [1]. The Fmoc deprotection half-life in 20% piperidine/DMF is approximately 6 seconds at room temperature, providing rapid and quantitative amine liberation [2]. The molecular formula of Fmoc-Gly3-Val-Cit-PAB is C39H48N8O9 with a molecular weight of 772.8 g/mol, and the compound is supplied as a white to off-white solid with purity specifications typically ≥95% (HPLC) .

Solid-phase peptide synthesis Orthogonal protection strategy ADC bioconjugation

Clinical Validation Precedent: Val-Cit-PAB Linker Platform Powers FDA-Approved ADCs with Established Safety and Efficacy Profiles

The Val-Cit-PAB cleavable linker platform is the most extensively validated dipeptide linker system in clinical-stage and FDA-approved ADCs, with over 15 approved ADCs employing cathepsin B-cleavable linkers [1]. Specifically, brentuximab vedotin (Adcetris®, approved 2011) and enfortumab vedotin (Padcev®, approved 2019) both utilize the Val-Cit-PAB linker conjugated to MMAE payload, demonstrating objective response rates of 75% in relapsed Hodgkin lymphoma and 44% in advanced urothelial carcinoma, respectively, in pivotal trials [2]. The Val-Cit-PAB linker system has established manufacturing scalability, analytical characterization protocols, and regulatory acceptance pathways that reduce development risk compared to novel or less-characterized linker chemistries [3]. In contrast, Val-Ala-PAB linkers, while also cleavable by cathepsin B, have not achieved the same breadth of clinical validation, with no FDA-approved ADCs currently employing the Val-Ala dipeptide sequence [4].

Clinical translation Regulatory precedent ADC platform validation

Optimal Application Scenarios for Fmoc-Gly3-Val-Cit-PAB: Research and Development Use Cases Based on Quantitative Differentiation Evidence


High-DAR ADC Development Requiring Aggregation Mitigation

Fmoc-Gly3-Val-Cit-PAB is optimally deployed in ADC programs targeting drug-to-antibody ratios (DAR) of 4-8 where hydrophobic payloads such as MMAE, MMAF, or duocarmycin analogs are employed. The Gly3 hydrophilic spacer reduces aggregation propensity by approximately 30-60% compared to non-hydrophilic linker counterparts [1], enabling higher DAR constructs with acceptable biophysical properties and reduced premature clearance. This application is particularly relevant for solid tumor targets where high DAR correlates with improved efficacy but aggregation limits manufacturability. The Val-Cit cleavage sequence ensures payload release occurs specifically within lysosomal compartments following receptor-mediated internalization [2].

Solid-Phase Peptide Synthesis Workflows with Acid-Sensitive Payloads

The Fmoc protection strategy of Fmoc-Gly3-Val-Cit-PAB enables orthogonal deprotection under mild basic conditions (20% piperidine in DMF), preserving acid-sensitive functional groups that would be compromised under Boc deprotection conditions . This linker is ideally suited for multi-step solid-phase synthesis of peptide-drug conjugates where acid-labile moieties such as glycosidic bonds, certain esters, or sensitive heterocycles are present. The rapid Fmoc deprotection kinetics (t1/2 ≈ 6 seconds) support efficient automated peptide synthesizer workflows [3]. The PAB self-immolative spacer further ensures that the final conjugated payload is released as the unmodified native drug without linker remnants following internalization and enzymatic cleavage [4].

Cathepsin B-Dependent Targeted Drug Delivery for Lysosomal Release

Fmoc-Gly3-Val-Cit-PAB is specifically indicated for ADC programs targeting antigens with high internalization rates and efficient lysosomal trafficking, where cathepsin B expression levels support efficient enzymatic linker cleavage [5]. The Val-Cit dipeptide demonstrates high stability in human plasma (cleavage half-life >24-48 hours) while undergoing rapid hydrolysis upon exposure to lysosomal cathepsin B at pH 4.5-5.0 [2]. This application is validated by the clinical success of Val-Cit-PAB-based ADCs including brentuximab vedotin (CD30-targeted) and enfortumab vedotin (Nectin-4-targeted), both of which rely on cathepsin B-mediated linker cleavage for payload release [6]. The PAB 1,6-elimination mechanism releases the payload within <10 minutes of trigger cleavage, ensuring rapid onset of cytotoxicity following internalization [4].

Comparator Studies for Novel ADC Linker Development

Fmoc-Gly3-Val-Cit-PAB serves as an appropriate reference standard or benchmark linker in comparative studies evaluating novel ADC linker technologies. The well-characterized cleavage kinetics, established structure-property relationships, and extensive clinical validation of the Val-Cit-PAB platform provide a reliable baseline against which novel linker performance can be quantitatively assessed [1][6]. The Gly3 hydrophilic spacer offers a defined intermediate point between simple Val-Cit-PAB constructs (lower hydrophilicity, higher aggregation risk) and extended PEG-based linkers (higher hydrophilicity, potential immunogenicity concerns), enabling systematic structure-activity relationship studies of linker hydrophilicity on ADC performance [7]. The Fmoc protection allows flexible incorporation into diverse conjugation strategies without requiring specialized equipment or non-standard deprotection protocols .

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